(2-Bromophenyl)diphenylmethanol
Overview
Description
(2-Bromophenyl)diphenylmethanol is an organic compound with the molecular formula C19H15BrO It is a white crystalline solid that belongs to the class of diaryl alcohols
Mechanism of Action
Target of Action
The primary targets of (2-Bromophenyl)diphenylmethanol are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers
Mode of Action
It’s known that bromophenol derivatives can undergo various reactions such as alkylation . These reactions could potentially lead to changes in the targets they interact with. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Phenolic compounds, a group to which this compound belongs, are known to have diverse effects on various biochemical pathways . .
Result of Action
As a unique chemical provided for early discovery research , its specific effects at the molecular and cellular level are yet to be fully explored.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromophenyl)diphenylmethanol can be synthesized through several methods. One common method involves the reaction of 2-bromobenzophenone with phenylmagnesium bromide (a Grignard reagent) in diethyl ether under an inert atmosphere at temperatures ranging from 0 to 20°C. The reaction typically takes about 3 hours to complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: (2-Bromophenyl)benzophenone
Reduction: (2-Bromophenyl)diphenylmethane
Substitution: Various substituted diphenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)diphenylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
(2-Bromophenyl)diphenylmethanol can be compared with other similar compounds such as diphenylmethanol and (4-bromophenyl)diphenylmethanol:
Diphenylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(4-Bromophenyl)diphenylmethanol: The bromine atom is positioned differently, affecting its reactivity and interaction with other molecules.
Properties
IUPAC Name |
(2-bromophenyl)-diphenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRKBUHJZBWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536132 | |
Record name | (2-Bromophenyl)(diphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61593-02-0 | |
Record name | (2-Bromophenyl)(diphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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